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molecular formula C9H9ClO6S B8715004 5-Chlorosulfonyl-2,4-dimethoxybenzoic acid

5-Chlorosulfonyl-2,4-dimethoxybenzoic acid

Cat. No. B8715004
M. Wt: 280.68 g/mol
InChI Key: FDCPRDKOLWKALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05686482

Procedure details

Under ice-cooling, 1.00 g of 2,4-dimethoxybenzoic acid was gradually added to 2 ml of chlorosulfonic acid, followed by stirring at room temperature for 12 hours. The reaction solution was poured on crushed ice, and the thus precipitated product of interest was collected by filtration, washed with water and then dried under a reduced pressure to give 1.03 g of 5-chlorosulfonyl-2,4-dimethoxybenzoic acid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[Cl:14][S:15](O)(=[O:17])=[O:16]>>[Cl:14][S:15]([C:9]1[C:10]([O:12][CH3:13])=[CH:11][C:3]([O:2][CH3:1])=[C:4]([CH:8]=1)[C:5]([OH:7])=[O:6])(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC(=C1)OC
Name
Quantity
2 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
ADDITION
Type
ADDITION
Details
The reaction solution was poured
CUSTOM
Type
CUSTOM
Details
on crushed ice
FILTRATION
Type
FILTRATION
Details
the thus precipitated product of interest was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClS(=O)(=O)C=1C(=CC(=C(C(=O)O)C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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